Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate
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Overview
Description
Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Diethoxy Groups: The diethoxy groups can be introduced through alkylation reactions using appropriate alkylating agents.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate can be compared with other similar isoquinoline derivatives, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the diethoxy groups.
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is similar but does not have the benzoate ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate |
InChI |
InChI=1S/C21H25NO4/c1-4-25-18-12-14-9-10-22-20(17(14)13-19(18)26-5-2)15-7-6-8-16(11-15)21(23)24-3/h6-8,11-13,20,22H,4-5,9-10H2,1-3H3 |
InChI Key |
VWFUWNNXMVYIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)C(=O)OC)OCC |
Origin of Product |
United States |
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